Hydroxyitraconazole
Overview
Description
Hydroxyitraconazole is an active metabolite of Itraconazole, a medication used in the management and treatment of fungal infections . It is a broad-spectrum antifungal agent that inhibits ergosterol synthesis, which helps maintain the cell membrane in fungi .
Synthesis Analysis
Itraconazole undergoes rapid metabolism to form Hydroxyitraconazole . This metabolite also contributes to the anti-fungal activity exhibited by the parent compound .Molecular Structure Analysis
The molecular formula of Hydroxyitraconazole is C35H38Cl2N8O5 . The structure includes several functional groups and has four defined stereocenters .Chemical Reactions Analysis
Hydroxyitraconazole is formed through the metabolism of Itraconazole . Both Itraconazole and Hydroxyitraconazole are effective inhibitors of cytochrome P450 (CYP) 3A4 and p-glycoprotein (pgp)-mediated efflux transporters .Scientific Research Applications
Population Pharmacokinetic Modeling
Studies have developed population pharmacokinetic models for Itraconazole and Hydroxyitraconazole to quantify effects of food and formulation on oral absorption, providing a basis for simulating food effects on drug exposure and for clinical trial design in bioequivalence studies (Abuhelwa, Foster, Mudge, Hayes, & Upton, 2015). Another study characterized the pharmacokinetic properties in pediatric cystic fibrosis and bone marrow transplant patients, leading to optimized dosing regimens (Hennig, Wainwright, Bell, Miller, Friberg, & Charles, 2006).
Enhanced Formulations and Bioavailability
Research on new formulations like oral solutions and intravenous forms of Itraconazole, incorporating Hydroxyitraconazole, has shown improved solubility and bioavailability, making them ideal for systemic fungal infections across diverse patient populations (Willems, van der Geest, & de Beule, 2001). Additionally, the development of a liposomal Itraconazole formulation for glioblastoma treatment highlights the versatility of Hydroxyitraconazole in anticancer drug delivery (Yoon, Shin, & Kim, 2019).
Pharmacokinetic and Pharmacodynamic Insights
Comprehensive bioanalytical methods for determining Itraconazole and Hydroxyitraconazole concentrations have been crucial for understanding their clinical pharmacology, pharmacokinetics, pharmacodynamics, and metabolism, aiding in the management of drug-drug interactions and therapeutic drug monitoring (Yao & Srinivas, 2009).
Antifungal and Anti-inflammatory Actions
The effects of Hydroxyitraconazole on the production of pro-inflammatory substances have been studied, indicating that it regulates nitric oxide and other pro-inflammatory substances differently in activated macrophages, suggesting a potential anti-inflammatory action (Kato, Horie, Hashimoto, Satoh, Shimoyama, Kaneko, Kusama, & Sakagami, 2010).
Anticancer Therapeutic Potential
Research has explored Hydroxyitraconazole's role in anticancer therapy, such as its concentration-dependent antivascular and antitumor effects in non-small cell lung cancer, highlighting its potential beyond antifungal applications (Gerber et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVOEOJQLKSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920835 | |
Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyitraconazole | |
CAS RN |
112559-91-8 | |
Record name | Hydroxyitraconazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.